![molecular formula C17H20N4O5 B14176867 2'-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine CAS No. 922713-82-4](/img/structure/B14176867.png)
2'-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine is a synthetic nucleoside analog It is structurally related to deoxycytidine, a component of DNA, but with a modification at the 4-amino group of the cytidine base, where a 4-methylphenylcarbamoyl group is attached
Métodos De Preparación
The synthesis of 2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxycytidine.
Protection of Hydroxyl Groups: The hydroxyl groups of the deoxyribose moiety are protected using standard protecting groups such as silyl ethers.
Carbamoylation: The protected 2’-deoxycytidine is then reacted with 4-methylphenyl isocyanate under mild conditions to form the carbamoyl derivative.
Deprotection: The protecting groups are removed to yield the final product, 2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine.
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, which may reduce the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles like amines or thiols can replace the 4-methylphenyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides for research in nucleic acid chemistry.
Biology: The compound is studied for its potential to interfere with DNA replication and repair processes, making it a useful tool in molecular biology research.
Industry: The compound can be used in the development of diagnostic assays and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine involves its incorporation into DNA during replication. The presence of the 4-methylphenylcarbamoyl group can hinder the normal function of DNA polymerases, leading to the termination of DNA synthesis. This can result in the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair pathways.
Comparación Con Compuestos Similares
2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine can be compared with other nucleoside analogs such as:
2’-Deoxycytidine: The parent compound, which lacks the 4-methylphenylcarbamoyl modification.
5-Aza-2’-deoxycytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes and certain cancers.
2’-Deoxy-5-fluorocytidine: Another modified nucleoside with anticancer properties.
The uniqueness of 2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine lies in its specific modification, which can confer unique biological properties and potential therapeutic applications not seen with other nucleoside analogs.
Propiedades
Número CAS |
922713-82-4 |
|---|---|
Fórmula molecular |
C17H20N4O5 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
1-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C17H20N4O5/c1-10-2-4-11(5-3-10)18-16(24)19-14-6-7-21(17(25)20-14)15-8-12(23)13(9-22)26-15/h2-7,12-13,15,22-23H,8-9H2,1H3,(H2,18,19,20,24,25)/t12-,13+,15+/m0/s1 |
Clave InChI |
CNRFIOABQWZFRY-GZBFAFLISA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=O)N(C=C2)[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=O)N(C=C2)C3CC(C(O3)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline](/img/structure/B14176791.png)
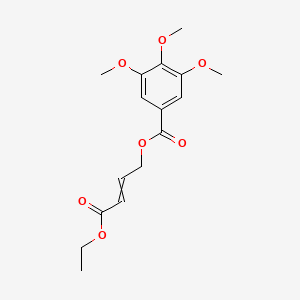
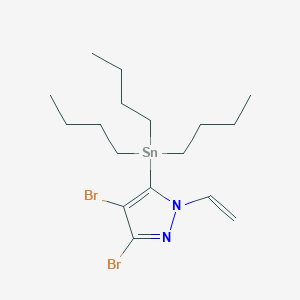
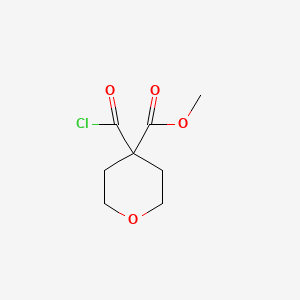

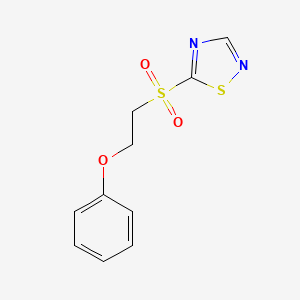
![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide](/img/structure/B14176809.png)
![4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine](/img/structure/B14176821.png)
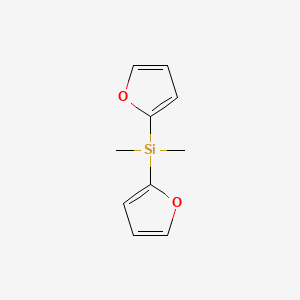

![2-[(4-Chlorophenoxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14176833.png)

![2-Hydroxy-4-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]benzonitrile](/img/structure/B14176857.png)

